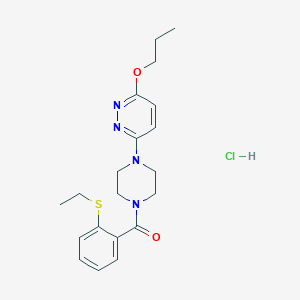
(2-(Ethylthio)phenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions that yield products with potential biological activity. For instance, the synthesis of an 8-nitro-1,3-benzothiazin-4-one derivative, which is a new anti-tuberculosis drug candidate, resulted in a side product with a detailed crystal and molecular structure . Similarly, the synthesis of 4-chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone derivatives and their biological activity as α1-antagonists were reported, indicating a methodical approach to creating compounds with specific biological targets .
Molecular Structure Analysis
The molecular structure of related compounds, such as the side product in the benzothiazinone synthesis, has been characterized, suggesting that similar analytical techniques could be applied to "(2-(Ethylthio)phenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride" . These techniques may include X-ray crystallography, NMR spectroscopy, and mass spectrometry, which are essential for confirming the structure of complex organic molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are likely to involve multiple steps, including nitration, chlorination, and the introduction of various functional groups such as piperazinyl and pyridazinone moieties . These reactions are carefully designed to achieve the desired product with high specificity and yield.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(2-(Ethylthio)phenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride" are not directly reported, the properties of structurally similar compounds can provide some expectations. These properties may include solubility in various solvents, melting points, and stability under different conditions. The biological activity, such as the α1-antagonist activity of pyridazinone derivatives, also reflects the chemical properties and potential therapeutic applications of these compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Patel, S. N. Agravat, and Faiyazalam M. Shaikh (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives. They found that these compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Enzyme Inhibition
- Mubashir Hassan et al. (2018) explored synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease through enzyme inhibition. They found that some compounds showed moderate enzyme inhibitory potentials, indicating potential applications in Alzheimer's disease research and treatment (Hassan et al., 2018).
Herbicide Action Mechanism
- J. L. Hilton et al. (1969) studied the modes of action of pyridazinone herbicides and found that these compounds inhibited the Hill reaction and photosynthesis in barley, which accounted for the phytotoxicity of pyrazon. This research offers insights into the potential herbicidal applications of related compounds (Hilton et al., 1969).
Antituberculosis Activity
- Tamira Eckhardt et al. (2020) provided structural characterization of a side product in benzothiazinone synthesis, a class of new anti-tuberculosis drug candidates. This highlights the potential role of similar compounds in the development of treatments for tuberculosis (Eckhardt et al., 2020).
Propiedades
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S.ClH/c1-3-15-26-19-10-9-18(21-22-19)23-11-13-24(14-12-23)20(25)16-7-5-6-8-17(16)27-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNBQLLXJHUECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)phenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)
![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)




![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B3017200.png)
![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)

